molecular formula C11H20N4O2 B11744261 3-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-4-carboxamide

3-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B11744261
M. Wt: 240.30 g/mol
InChI Key: WIFRXSJTXZBMAX-UHFFFAOYSA-N
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Description

3-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions, often using amines or ammonia.

    Attachment of the methoxypropyl and propyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides or sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, sulfonates, and other electrophiles.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-4-carboxamide is unique due to its specific structural features, such as the pyrazole ring and the combination of functional groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H20N4O2

Molecular Weight

240.30 g/mol

IUPAC Name

3-amino-N-(3-methoxypropyl)-1-propylpyrazole-4-carboxamide

InChI

InChI=1S/C11H20N4O2/c1-3-6-15-8-9(10(12)14-15)11(16)13-5-4-7-17-2/h8H,3-7H2,1-2H3,(H2,12,14)(H,13,16)

InChI Key

WIFRXSJTXZBMAX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)N)C(=O)NCCCOC

Origin of Product

United States

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